

Fast Yellow AB (CAS: 2706-28-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fast Yellow AB*

Cat. No.: *B3430084*

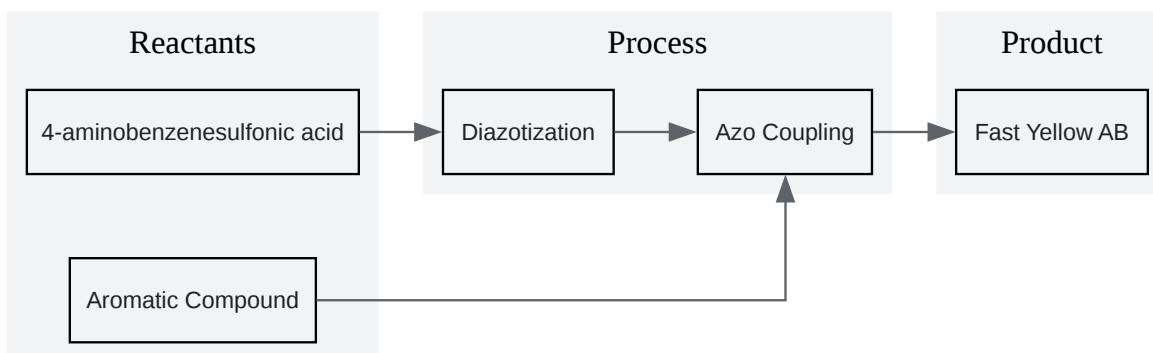
[Get Quote](#)

An In-depth Examination of the Azo Dye Also Known as Acid Yellow 9

Abstract

Fast Yellow AB, also identified by the Colour Index name Acid Yellow 9 and CAS number 2706-28-7, is a synthetic azo dye. Historically used as a food additive under the E number E105, its application in food products has since been discontinued in Europe and the USA due to toxicological concerns. It continues to find use in the textile industry for dyeing wool, in cosmetics, and as a biological stain. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methods, and toxicological profile of **Fast Yellow AB**, with a focus on its metabolic fate and the mechanisms of its biological activity. This document is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties


Fast Yellow AB is a water-soluble anionic dye. Its chemical structure features an azobenzene backbone with two sulfonic acid groups, which contribute to its solubility in aqueous media.

Property	Value	Reference
Chemical Name	Disodium 4-amino-1,1'-azobenzene-3,4'-disulphonate	
Synonyms	Acid Yellow 9, C.I. 13015, Food Yellow 2, E105	[1]
CAS Number	2706-28-7	[1]
Molecular Formula	C ₁₂ H ₉ N ₃ Na ₂ O ₆ S ₂	
Molecular Weight	401.3 g/mol	[1]
Appearance	Yellow to orange powder	
Water Solubility	Soluble	
λ _{max}	420 nm	[2][3][4]

Synthesis

The synthesis of **Fast Yellow AB** is described as involving a diazotization reaction of an aromatic amine followed by an azo coupling reaction. Specifically, it is synthesized through the diazotization of 4-aminobenzenesulfonic acid and subsequent azo coupling with another aromatic compound.[1]

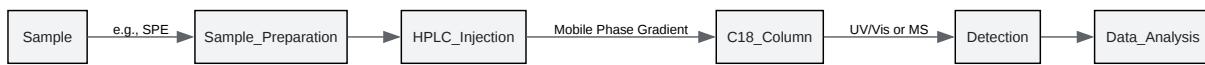
DOT Script for Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthesis workflow for **Fast Yellow AB**.

Analytical Methodologies

The detection and quantification of **Fast Yellow AB** in various matrices are crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and spectrophotometry are the primary analytical techniques employed.


High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with mass spectrometry (HPLC/MS), provide sensitive and specific determination of **Fast Yellow AB**.

Experimental Protocol: HPLC Analysis of **Fast Yellow AB**

- Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable. For higher specificity and identification of degradation products, a mass spectrometer (MS) detector is recommended.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is typically used.^[1]
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is common. The specific gradient program will depend on the sample matrix and desired separation.^[1]
- Detection: UV detection is performed at the maximum absorbance wavelength (λ_{max}) of **Fast Yellow AB**, which is approximately 420 nm.^{[2][3][4]}
- Sample Preparation: The sample preparation protocol is matrix-dependent. For food samples, a solid-phase extraction (SPE) step may be necessary to remove interfering substances and concentrate the analyte.^[5]

DOT Script for HPLC Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for HPLC analysis of **Fast Yellow AB**.

Spectrophotometry

Spectrophotometry offers a simpler and more cost-effective method for the quantification of **Fast Yellow AB**, particularly in less complex matrices.

Experimental Protocol: Spectrophotometric Determination of **Fast Yellow AB**

- Instrumentation: A UV-Vis spectrophotometer.
- Procedure:
 - Prepare a series of standard solutions of **Fast Yellow AB** of known concentrations in a suitable solvent (e.g., deionized water).
 - Measure the absorbance of each standard solution at the λ_{max} of 420 nm.[2][3][4]
 - Construct a calibration curve by plotting absorbance versus concentration.
 - Prepare the sample solution, performing any necessary dilutions to ensure the absorbance falls within the linear range of the calibration curve.
 - Measure the absorbance of the sample solution at 420 nm.
 - Determine the concentration of **Fast Yellow AB** in the sample by interpolating its absorbance on the calibration curve.

Toxicology and Metabolism

The primary toxicological concern associated with **Fast Yellow AB**, as with many azo dyes, is related to its metabolic activation by intestinal microflora.

Acute Toxicity

While comprehensive acute toxicity data for **Fast Yellow AB** is limited, a majority of azo dyes exhibit low acute oral toxicity, with LD50 values generally falling between 250 and 2,000 mg/kg

body weight in rodents.^[6] An oral LD50 of 14800 mg/kg in rats has been reported for a related compound, 4-aminoazobenzene-3,4'-disulfonic acid.^[7]

Metabolism and Carcinogenicity

The metabolism of azo dyes is a critical factor in their toxicity. Ingested azo dyes are poorly absorbed in the upper gastrointestinal tract. Upon reaching the anaerobic environment of the lower gut, they are metabolized by intestinal bacteria. The key metabolic step is the reductive cleavage of the azo bond (-N=N-) by bacterial azoreductases. This enzymatic reaction breaks the dye molecule into its constituent aromatic amines.

The aromatic amines produced from the metabolism of **Fast Yellow AB** are of toxicological significance, as many aromatic amines are known to be genotoxic and carcinogenic. These amines can be absorbed into the bloodstream and undergo further metabolic activation in the liver, potentially leading to the formation of DNA adducts and initiating carcinogenesis.

DOT Script for Metabolic Pathway of Azo Dyes

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of azo dyes in the gastrointestinal tract.

Conclusion

Fast Yellow AB (CAS 2706-28-7) is a well-characterized azo dye with a history of use in various industries. While it possesses properties that make it an effective colorant, its potential for metabolic activation to carcinogenic aromatic amines by the gut microbiota has led to its prohibition as a food additive. Understanding its chemical properties, analytical methodologies for its detection, and its toxicological profile is essential for assessing its risk to human health and the environment. Further research into the specific long-term toxicity of **Fast Yellow AB** and its metabolic products would be beneficial for a more complete risk assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fast Yellow AB | 79873-36-2 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sonophotocatalytic Degradation of Fast Yellow AB and Remazol Brilliant Violet-5R by Using Ag-Impregnated ZnO as a Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Toxicity and Fate of Azo Dyes, Danish Environmental Protection Agency [www2.mst.dk]
- 7. 4-aminoazobenzene-3,4'-disulfonic acid | CAS#:101-50-8 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Fast Yellow AB (CAS: 2706-28-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3430084#fast-yellow-ab-cas-number-2706-28-7>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com